3-methyl-4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Description
The compound “3-methyl-4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a chemical substance with the molecular formula C22H30N2O5S2 . It has an average mass of 466.614 Da and a mono-isotopic mass of 466.159607 Da . This compound is used in various scientific research fields due to its unique structure.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C22H30N2O5S2 . The structure is unique and allows for diverse applications in various scientific research fields.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C22H30N2O5S2 , average mass of 466.614 Da , and mono-isotopic mass of 466.159607 Da . More detailed properties are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Behavior
Synthesis of Tetrahydroquinoline Derivatives : A study reported the synthesis of N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives through a cyclocondensation reaction. These derivatives were characterized based on analytical and spectroscopic data, highlighting their chemical behavior and potential for further functionalization (Croce et al., 2006).
Biological Activities and Applications
Anticancer Activity : Research on sulfonamide derivatives has demonstrated their potential in anticancer therapy. For instance, compounds containing the sulfonamide moiety have shown pro-apoptotic effects in cancer cells, activating signaling pathways that may lead to cell death (Cumaoğlu et al., 2015). Another study synthesized acetylenic quinolinesulfonamide derivatives and evaluated their antiproliferative activity against various cancer cell lines, finding some compounds with significant activity (Marciniec et al., 2017).
Enzyme Inhibition : Sulfonamide derivatives have also been explored for their enzyme inhibitory properties. A novel series of benzenesulfonamides showed antioxidant and enzyme inhibitory activity, suggesting their potential in treating diseases related to oxidative stress and enzyme dysregulation (Lolak et al., 2020).
Material Science and Chemical Synthesis
Synthesis of Isoquinoline Derivatives : The synthesis of isoquinolinonaphthyridines through catalyzed reactions has been reported, providing a method for creating chiral compounds with potential applications in material science and pharmaceuticals (Li et al., 2017).
Properties
IUPAC Name |
3-methyl-4-propoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S2/c1-4-13-29-22-11-9-20(15-17(22)3)31(27,28)23-19-8-10-21-18(16-19)7-6-12-24(21)30(25,26)14-5-2/h8-11,15-16,23H,4-7,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHHEEPNZDOOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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